1-Propyl-1,2,3,4-tetrahydroquinoxaline
CAS No.: 103639-83-4
Cat. No.: VC20741197
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103639-83-4 |
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Molecular Formula | C11H16N2 |
Molecular Weight | 176.26 g/mol |
IUPAC Name | 4-propyl-2,3-dihydro-1H-quinoxaline |
Standard InChI | InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
Standard InChI Key | TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES | CCCN1CCNC2=CC=CC=C21 |
Canonical SMILES | CCCN1CCNC2=CC=CC=C21 |
Chemical Identity and Physical Properties
1-Propyl-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by its bicyclic structure containing two nitrogen atoms. The molecule consists of a benzene ring fused with a partially saturated piperazine-like ring, with a propyl group attached to one of the nitrogen atoms.
Basic Chemical Information
Property | Value |
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CAS Number | 103639-83-4 |
Molecular Formula | C₁₁H₁₆N₂ |
Molecular Weight | 176.26 g/mol |
IUPAC Name | 4-propyl-2,3-dihydro-1H-quinoxaline |
SMILES Notation | CCCN1CCNC2=CC=CC=C21 |
InChI | InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
The compound appears as a clear liquid at room temperature with pale yellow to amber coloration, particularly when exposed to air and light. Like many nitrogen-containing heterocyclic compounds, it tends to darken upon prolonged exposure to oxygen due to oxidative processes.
Property | Estimated Value |
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Physical State | Liquid at room temperature |
Boiling Point | Approximately 240-260°C at atmospheric pressure |
Solubility | Sparingly soluble in water; highly soluble in organic solvents (ethanol, methanol, dichloromethane, DMSO) |
Stability | Moderate stability; susceptible to oxidation and hydrolysis under harsh conditions |
LogP | Approximately 2.0-2.5 (indicating moderate lipophilicity) |
Structural Characteristics
The molecular structure of 1-propyl-1,2,3,4-tetrahydroquinoxaline represents an interesting fusion of aromatic and aliphatic elements, which significantly influences its chemical behavior and potential applications.
Key Structural Features
The molecular architecture of 1-propyl-1,2,3,4-tetrahydroquinoxaline comprises several important structural elements:
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A benzene ring that provides aromaticity and potential sites for electrophilic aromatic substitution
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A partially saturated 1,4-diazacyclohexane ring (piperazine-like) fused to the benzene ring
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A propyl substituent attached to one of the nitrogen atoms, enhancing lipophilicity
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A secondary amine (NH) group that serves as a nucleophilic center and potential hydrogen bond donor
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An sp² hybridized nitrogen that contributes to the compound's basicity and coordination properties
These structural features create a molecule with multiple reactive sites and functional possibilities, making it valuable in various synthetic pathways and applications.
Synthesis Methods
The synthesis of 1-propyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes, primarily involving the modification of quinoxaline or 1,2,3,4-tetrahydroquinoxaline scaffolds.
From 1,2,3,4-Tetrahydroquinoxaline
One of the most straightforward methods involves N-alkylation of 1,2,3,4-tetrahydroquinoxaline with a propyl halide:
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1,2,3,4-Tetrahydroquinoxaline is treated with 1-bromopropane or 1-chloropropane in the presence of a base such as potassium carbonate or sodium hydride
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The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or acetonitrile
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Heating (60-80°C) for several hours yields the desired product
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Purification is generally achieved through column chromatography or recrystallization
Reductive Approach
Another common approach involves:
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Condensation of o-phenylenediamine with an appropriate carbonyl compound to form a quinoxaline derivative
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Selective reduction of the resulting quinoxaline to the tetrahydro derivative
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N-alkylation with a propyl halide to introduce the propyl substituent
Industrial Production Methods
Industrial production may employ similar synthetic routes but with modifications for scale, efficiency, and cost-effectiveness:
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Continuous flow reactors for improved reaction control and safety
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Catalytic methods to enhance selectivity and reduce waste
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Green chemistry approaches to minimize environmental impact, including:
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Solvent-free conditions where feasible
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Recyclable catalysts
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Microwave-assisted synthesis for energy efficiency
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Chemical Reactivity and Transformations
The reactivity of 1-propyl-1,2,3,4-tetrahydroquinoxaline is governed by its unique structural features, particularly the presence of both aromatic and aliphatic components, as well as the nitrogen atoms that can participate in various transformations.
Oxidation Reactions
1-Propyl-1,2,3,4-tetrahydroquinoxaline can undergo various oxidation reactions:
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Aromatization to form 1-propylquinoxaline under mild oxidizing conditions
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Oxidation of the propyl side chain under more aggressive conditions
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N-oxide formation at the nitrogen atoms when treated with peroxides
Electrophilic and Nucleophilic Substitutions
The aromatic portion of the molecule can participate in electrophilic aromatic substitution reactions, while the nitrogen atoms, particularly the secondary amine, can engage in nucleophilic reactions:
Reaction Type | Reagents | Expected Products |
---|---|---|
Nitration | HNO₃/H₂SO₄ | Nitro derivatives (primarily at positions 6, 7, or 8) |
Halogenation | Br₂, Cl₂, NBS | Halogenated derivatives |
Acylation | RCOCl, (RCO)₂O | N-acyl derivatives |
Alkylation | RX, base | N,N-disubstituted derivatives |
Complex Transformations
The 1-propyl-1,2,3,4-tetrahydroquinoxaline scaffold can be elaborated into more complex structures through various synthetic transformations:
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Ring expansion reactions
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Cycloadditions
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Transition metal-catalyzed cross-coupling reactions
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Photochemical rearrangements
Applications in Chemical Research and Industry
1-Propyl-1,2,3,4-tetrahydroquinoxaline serves as an important building block in various areas of chemical research and industrial applications.
Material Science Applications
Quinoxaline-based compounds, including partially saturated derivatives like 1-propyl-1,2,3,4-tetrahydroquinoxaline, have found applications in material science:
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Organic electronics
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Dye sensitizers
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Coordination chemistry
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Polymer science
Use as a Synthetic Intermediate
One of the most significant applications of 1-propyl-1,2,3,4-tetrahydroquinoxaline is as a synthetic intermediate in the preparation of more complex molecules:
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Functionalized quinoxaline derivatives
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Fused heterocyclic systems
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Ligands for metal complexes
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Chiral auxiliaries and catalysts
Structure-Activity Relationships
Understanding the relationship between the structural features of 1-propyl-1,2,3,4-tetrahydroquinoxaline and its reactivity or biological activity is crucial for rational design of derivatives with enhanced properties.
Key Structure-Activity Considerations
Structural Feature | Impact on Properties | Potential Modifications |
---|---|---|
Propyl Substituent | Enhances lipophilicity; affects membrane permeability | Lengthening or branching the alkyl chain; introduction of functional groups |
Aromatic Ring | Provides planarity and potential for π-stacking interactions | Introduction of electron-withdrawing or electron-donating substituents |
Secondary Amine | Nucleophilic center; hydrogen bond donor | Protection, alkylation, acylation |
Partially Saturated Ring | Conformational flexibility; affects receptor binding | Oxidation to fully aromatic system; introduction of substituents |
Comparison with Structural Analogs
To better understand the unique properties of 1-propyl-1,2,3,4-tetrahydroquinoxaline, it is instructive to compare it with structurally related compounds:
Compound | Structural Comparison | Key Differences in Properties |
---|---|---|
1,2,3,4-Tetrahydroquinoxaline | Lacks propyl substituent | More hydrophilic; two secondary amine groups; different basicity |
1-Propylquinoxaline | Fully aromatic analog | Enhanced planarity; distinct electronic properties; different reactivity patterns |
1-Propyl-1,2,3,4-tetrahydroquinoline | Contains only one nitrogen atom | Different electronic distribution; altered basicity; modified hydrogen bonding capability |
1-Propyl-1,2,3,4-tetrahydroisoquinoline | Isomeric structure with nitrogen in different position | Different electronic distribution; altered reactivity profile |
Analytical Methods for Characterization
Various analytical techniques can be employed for the identification, characterization, and quantification of 1-propyl-1,2,3,4-tetrahydroquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-Propyl-1,2,3,4-tetrahydroquinoxaline exhibits characteristic NMR patterns that facilitate its identification:
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¹H NMR: Expected signals include aromatic protons (6.5-7.5 ppm), N-CH₂ protons (2.8-3.4 ppm), propyl chain protons (0.8-2.0 ppm), and NH proton (broad signal, 3.5-4.5 ppm)
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¹³C NMR: Signals corresponding to aromatic carbons (115-145 ppm), aliphatic carbons (20-55 ppm), and characteristic chemical shifts for carbons adjacent to nitrogen atoms
Infrared (IR) Spectroscopy
Key IR bands for 1-propyl-1,2,3,4-tetrahydroquinoxaline typically include:
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N-H stretching (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3030-3080 cm⁻¹)
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Aliphatic C-H stretching (2850-2950 cm⁻¹)
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C=C aromatic stretching (1450-1600 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis of 1-propyl-1,2,3,4-tetrahydroquinoxaline typically shows:
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Molecular ion peak at m/z 176 [M]⁺
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Characteristic fragmentation patterns, including loss of the propyl group and fragmentation of the heterocyclic ring system
Chromatographic Methods
For purification and analysis, several chromatographic techniques are valuable:
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High-Performance Liquid Chromatography (HPLC)
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Reverse-phase HPLC with UV detection (typically at 254-280 nm)
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Mobile phases often include acetonitrile/water or methanol/water mixtures
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Gas Chromatography (GC)
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Particularly useful for monitoring reactions and assessing purity
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Often coupled with mass spectrometry (GC-MS) for enhanced identification capability
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Thin-Layer Chromatography (TLC)
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Rapid screening method using silica gel plates
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Development systems typically include combinations of hexane/ethyl acetate or dichloromethane/methanol
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Future Research Directions
The study of 1-propyl-1,2,3,4-tetrahydroquinoxaline continues to evolve, with several promising research directions:
Synthetic Methodology Development
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Development of more efficient and selective methods for the preparation of 1-propyl-1,2,3,4-tetrahydroquinoxaline
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Exploration of asymmetric synthesis approaches to generate chiral derivatives
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Investigation of sustainable and environmentally friendly synthetic routes
Applications in Medicinal Chemistry
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Systematic exploration of structure-activity relationships to identify potent bioactive derivatives
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Development of targeted libraries based on the 1-propyl-1,2,3,4-tetrahydroquinoxaline scaffold
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Evaluation of potential applications in emerging therapeutic areas
Material Science Applications
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Investigation of coordination chemistry and metal-binding properties
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Exploration of potential applications in organic electronics and photovoltaics
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Development of stimulus-responsive materials incorporating the tetrahydroquinoxaline moiety
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